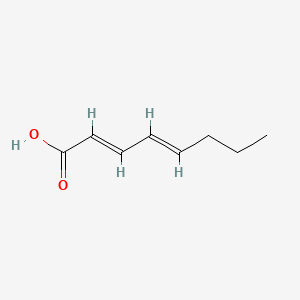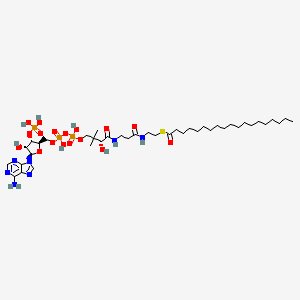
methyl 1-methyl-4-phenylpiperidine-4-carboxylate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This intermediate is then further reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the desired product is obtained with minimal impurities .
化学反应分析
Types of Reactions
Methyl 1-methyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Methyl 1-methyl-4-phenylpiperidine-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical development and method validation.
Biology: Studying the metabolic pathways and interactions of piperidine derivatives.
Medicine: Researching the pharmacokinetics and pharmacodynamics of related analgesic compounds.
Industry: Quality control and stability testing of pharmaceutical products.
作用机制
its structural similarity to pethidine suggests it may interact with opioid receptors in the central nervous system, leading to analgesic effects . The exact molecular targets and pathways involved remain a subject of ongoing research.
相似化合物的比较
Similar Compounds
Pethidine (Meperidine): An analgesic with a similar piperidine structure.
Methyl 1-phenylpiperidine-4-carboxylate: A closely related compound with slight structural variations.
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Another analog with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 1-methyl-4-phenylpiperidine-4-carboxylate is unique due to its specific ester functional group, which influences its chemical reactivity and pharmacological properties. Its use as a reference standard in pharmaceutical testing highlights its importance in ensuring the quality and safety of related medicinal compounds .
属性
IUPAC Name |
methyl 1-methyl-4-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15-10-8-14(9-11-15,13(16)17-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLOWOUGKNJFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338846 | |
| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28030-27-5 | |
| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28030-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-](/img/structure/B6595376.png)









